molecular formula C9H5FN2O3 B6154908 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid CAS No. 1547299-34-2

5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid

Cat. No.: B6154908
CAS No.: 1547299-34-2
M. Wt: 208.1
InChI Key:
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Description

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that features a fluoropyridine moiety attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid typically involves the formation of the fluoropyridine and oxazole rings followed by their coupling. One common method involves the use of N-fluoropyridinium salts as precursors for the fluoropyridine moiety . The oxazole ring can be synthesized through cyclization reactions involving nitriles and aldehydes under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(5-fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, while the oxazole ring can participate in coordination with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Fluoropyridin-2-yl)-1,2-oxazole-3-carboxylic acid is unique due to the presence of both fluoropyridine and oxazole rings, which confer distinct electronic and steric properties. This combination enhances its potential for diverse applications in medicinal chemistry and materials science .

Properties

CAS No.

1547299-34-2

Molecular Formula

C9H5FN2O3

Molecular Weight

208.1

Purity

95

Origin of Product

United States

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